A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed Disodium (preferred); Pemetrexed (broader).
Pemetrexed disodium
CAS No.: 150399-23-8
VCID: VC0000880
Molecular Formula: C20H19N5Na2O6
Molecular Weight: 471.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pemetrexed disodium is a chemotherapeutic agent used in the treatment of various cancers. It is a folate analog metabolic inhibitor, specifically designed to target and inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . This compound is marketed under the brand name Alimta and is commonly used in combination with other drugs for the treatment of malignant pleural mesothelioma and non-small cell lung cancer . Clinical UsePemetrexed disodium is approved for use in several cancer treatments:
Clinical Trials and Research FindingsPemetrexed disodium has been studied in various clinical trials to evaluate its efficacy and safety in different cancer types. Pharmacokinetics and ToxicityPemetrexed disodium exhibits linear pharmacokinetics, with total systemic exposure increasing proportionally with dose. The body surface area-adjusted clearance and terminal elimination half-life remain constant across a wide dose range . Common toxicities include myelosuppression (neutropenia, anemia, thrombocytopenia), mucositis, and cutaneous reactions. These side effects can be managed with vitamin B12 and folic acid supplementation, as well as prophylactic corticosteroids for skin reactions . Legal and Patent ConsiderationsPemetrexed disodium has been involved in patent disputes, particularly regarding the use of different salts of pemetrexed. Courts have considered whether alternative salts like pemetrexed diacid or dipotassium infringe on existing patents for pemetrexed disodium. The legal analysis focuses on whether these alternatives achieve substantially the same therapeutic effect as pemetrexed disodium . |
---|---|
CAS No. | 150399-23-8 |
Product Name | Pemetrexed disodium |
Molecular Formula | C20H19N5Na2O6 |
Molecular Weight | 471.4 g/mol |
IUPAC Name | disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
Standard InChI | InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 |
Standard InChIKey | NYDXNILOWQXUOF-GXKRWWSZSA-L |
Isomeric SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonyms | LY-231514 |
PubChem Compound | 136068113 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume